N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C22H19ClF2N2O4S and its molecular weight is 480.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.0722123 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Antitumor sulfonamides, including compounds related to the chemical structure of interest, have been evaluated for their potential in cancer treatment. These studies have leveraged cell-based antitumor screens to identify compounds as potent cell cycle inhibitors. For instance, certain sulfonamides have been shown to disrupt tubulin polymerization and affect cell cycle progression in cancer cell lines, leading to their selection for clinical trials (Owa et al., 2002).
Osteoclastogenesis Inhibition
Research has also explored the role of sulfonamide derivatives in osteoclastogenesis, the process critical for bone resorption. Studies have indicated that certain novel compounds, structurally similar to the one of interest, can inhibit osteoclast differentiation, suggesting potential therapeutic applications in conditions like postmenopausal osteoporosis (Cho et al., 2020).
Synthetic Applications
In the realm of synthetic chemistry, sulfonamide compounds have been utilized as intermediates or reagents in the synthesis of complex molecules. For example, they've been used in generating glycosyl triflates from thioglycosides, demonstrating their utility in glycoscience (Crich & Smith, 2000). Moreover, they've facilitated the synthesis of tetrahydroisoquinolines, indicating their importance in the synthesis of bioactive molecules (Kommidi et al., 2010).
Herbicide Transport and Weed Control
Sulfonamide derivatives have also been studied for their environmental impact, specifically in the context of herbicide transport through soil. Research has aimed to understand how these compounds, due to their physicochemical properties, navigate through soil columns, which is crucial for assessing their environmental safety and efficacy in agricultural settings (Malone et al., 2004).
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3,4-difluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N2O4S/c1-14-3-7-17(8-4-14)32(29,30)27(16-6-10-21(31-2)18(23)12-16)13-22(28)26-15-5-9-19(24)20(25)11-15/h3-12H,13H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBXLFFPYNDKBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.